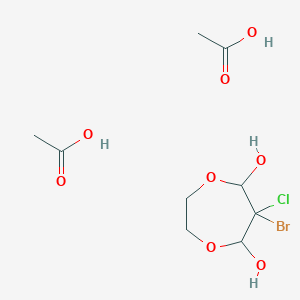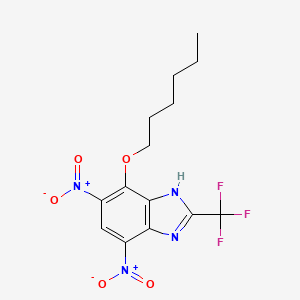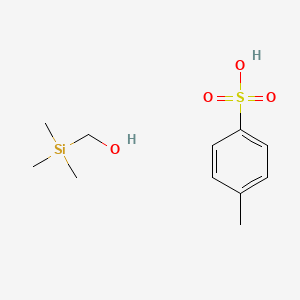
4-Methylbenzenesulfonic acid;trimethylsilylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzenesulfonic acid;trimethylsilylmethanol: is a compound that combines the properties of both 4-methylbenzenesulfonic acid and trimethylsilylmethanol. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a strong organic acid commonly used as a catalyst in organic synthesis. Trimethylsilylmethanol is an organosilicon compound often used as a protecting group for alcohols in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid: can be synthesized by sulfonation of toluene with sulfur trioxide or chlorosulfonic acid in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.
Trimethylsilylmethanol: is prepared by the reaction of chloromethyltrimethylsilane with water or methanol in the presence of a base such as sodium hydroxide . The reaction is exothermic and requires careful control of temperature and addition rate to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 4-methylbenzenesulfonic acid involves continuous sulfonation processes using reactors designed to handle the exothermic nature of the reaction. The product is then purified through crystallization or distillation .
Trimethylsilylmethanol is produced on a large scale by hydrolysis of chloromethyltrimethylsilane in specialized reactors that allow for efficient heat management and product recovery .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzenesulfonic acid: undergoes various reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Can participate in electrophilic aromatic substitution reactions.
Trimethylsilylmethanol: is involved in:
Protection/Deprotection: Used to protect alcohol groups in organic synthesis and can be removed under acidic or basic conditions.
Hydrolysis: Reacts with water to form methanol and trimethylsilanol.
Common Reagents and Conditions
Esterification: Requires an alcohol and an acid catalyst, typically carried out under reflux conditions.
Neutralization: Involves a base such as sodium hydroxide or potassium hydroxide.
Protection/Deprotection: Uses reagents like trimethylsilyl chloride and a base for protection, and acids or bases for deprotection.
Major Products Formed
Esterification: Forms esters of 4-methylbenzenesulfonic acid.
Neutralization: Produces salts such as sodium 4-methylbenzenesulfonate.
Protection/Deprotection: Forms trimethylsilyl ethers and regenerates the original alcohol.
Applications De Recherche Scientifique
4-Methylbenzenesulfonic acid: is widely used in:
Organic Synthesis: As a catalyst for esterification, acetalization, and other reactions.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.
Trimethylsilylmethanol: is used in:
Protecting Groups: To protect alcohols during multi-step organic syntheses.
Silicon Chemistry: As a precursor for the synthesis of other organosilicon compounds.
Mécanisme D'action
4-Methylbenzenesulfonic acid: acts as a strong acid, donating protons to facilitate various chemical reactions. It enhances reaction rates by stabilizing transition states and intermediates .
Trimethylsilylmethanol: functions as a protecting group by forming stable trimethylsilyl ethers, which can be selectively removed under specific conditions. This allows for the selective manipulation of functional groups in complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Lacks the methyl group, making it slightly less hydrophobic.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon atom, used in similar applications but with different reactivity profiles.
Uniqueness
4-Methylbenzenesulfonic acid: The presence of the methyl group increases its hydrophobicity and alters its reactivity compared to benzenesulfonic acid.
Trimethylsilylmethanol: The trimethylsilyl group provides steric protection and stability, making it a preferred protecting group in organic synthesis.
Propriétés
Numéro CAS |
59006-07-4 |
|---|---|
Formule moléculaire |
C11H20O4SSi |
Poids moléculaire |
276.43 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;trimethylsilylmethanol |
InChI |
InChI=1S/C7H8O3S.C4H12OSi/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,3)4-5/h2-5H,1H3,(H,8,9,10);5H,4H2,1-3H3 |
Clé InChI |
OFYDKYAUBUYRFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C[Si](C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



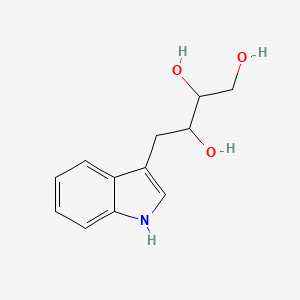


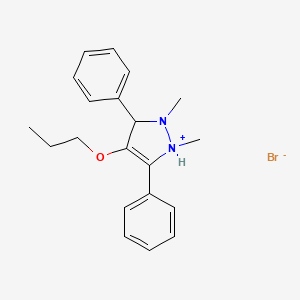
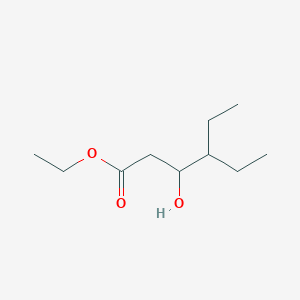
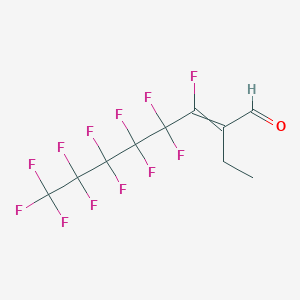
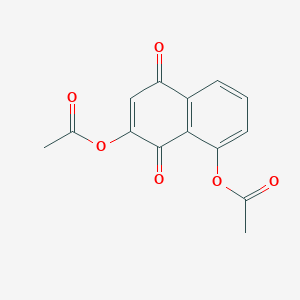
![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
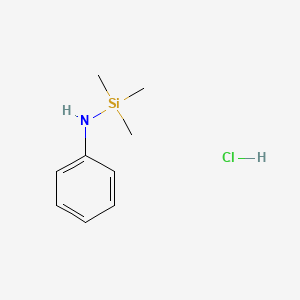
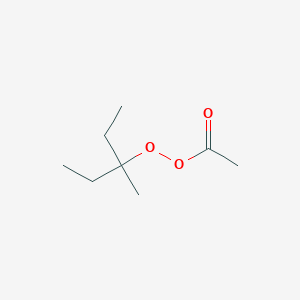
![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)
